molecular formula C17H15ClFNO3S2 B2593086 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1797633-91-0

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2593086
CAS No.: 1797633-91-0
M. Wt: 399.88
InChI Key: HPNXJNWDAMANTF-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound featuring a unique azetidine core substituted with a 4-chlorophenylsulfonyl group and a 4-fluorophenylthioethyl ketone moiety.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3S2/c18-12-1-7-15(8-2-12)25(22,23)16-9-20(10-16)17(21)11-24-14-5-3-13(19)4-6-14/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXJNWDAMANTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using reagents such as chlorosulfonic acid or sulfur trioxide.

    Formation of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl and thioether groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and reported activities:

Compound Name Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Bioactivity (if reported) Reference
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone (Target) Azetidine 4-Chlorophenylsulfonyl, 4-fluorophenylthioethyl N/A N/A Not reported N/A
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) Pyrazole 4-Chlorophenyl, 4-fluorophenyl 72 110–112 Structural confirmation via XRD
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine 4-Methoxyphenylsulfonyl, phenyltetrazolethio N/A 131–134 Antiproliferative activity
1-(4-Chlorophenyl)-2-(phenylthio)ethanone (sc-332826) Simple ethanone 4-Chlorophenyl, phenylthio N/A N/A Commercial availability
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Triazole 4-Chlorophenyl, 4-pyridinyl, 4-fluorophenyl N/A N/A Not reported

Structural and Functional Insights:

Core Heterocycles :

  • The azetidine core in the target compound offers steric constraint and metabolic stability compared to larger rings like piperazine (six-membered) or pyrazole (five-membered). For instance, piperazine derivatives (e.g., 7e) exhibit flexibility that may enhance binding to biological targets , whereas azetidines may improve selectivity due to reduced conformational freedom.
  • Pyrazole analogs (e.g., Compound 3) are synthesized via chalcone-hydrazine condensations, yielding dihedral angles between aromatic rings (4.64–10.53°), which influence crystal packing and solubility .

Substituent Effects: The 4-fluorophenylthio group in the target compound is a common pharmacophore in antimicrobial and antiproliferative agents. For example, indolyl-3-ethanone-α-thioethers with nitro substituents () showed superior antiplasmodial activity (pIC50 = 8.21) compared to chloroquine (pIC50 = 7.55) . Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) enhance electrophilicity and hydrogen-bonding capacity, as seen in piperazine sulfonamides (), which demonstrated antiproliferative effects via kinase inhibition .

Synthetic Challenges: Azetidine synthesis often requires high-energy intermediates due to ring strain, contrasting with pyrazoles or piperazines, which form readily via cyclocondensation . Thioether formation in the target compound likely parallels methods used for 1-(4-chlorophenyl)-2-(phenylthio)ethanone (), involving nucleophilic displacement of halides by thiolates .

Key Research Findings and Implications

  • For instance, triazole-thioether hybrids () and piperazine sulfonamides () are established in drug discovery for their enzyme-inhibitory properties .
  • Crystallographic Data : Pyrazole derivatives () were confirmed via XRD, revealing planar aromatic systems and dihedral angles critical for intermolecular interactions . Similar analyses for the target compound could elucidate its solid-state behavior.
  • Commercial Relevance : Simplified analogs like sc-332826 () are commercially available, underscoring the demand for thioether-containing building blocks in medicinal chemistry .

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic compound that exhibits significant potential in medicinal chemistry due to its complex structure and biological activity. The compound features an azetidine ring, a sulfonyl group, and a fluorophenyl thio substituent, which may confer unique pharmacological properties.

  • Molecular Formula : C17H15ClFNO3S2
  • Molecular Weight : 399.9 g/mol
  • CAS Number : 1797633-91-0

Structural Features

The compound's structure includes:

  • An azetidine ring , which is known for diverse pharmacological properties.
  • A sulfonamide group , which can enhance antimicrobial activity.
  • A fluorophenyl thio moiety, potentially contributing to its anticancer effects.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar structural features have been shown to possess significant antibacterial and antifungal activities against various pathogens.

Anticancer Potential

The azetidine and sulfonamide components of this compound suggest potential anticancer activity. Research on related compounds indicates that derivatives can inhibit cancer cell proliferation. For instance, compounds containing a similar sulfonamide structure have demonstrated effectiveness against several cancer cell lines, including those of colon and breast cancers .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The sulfonamide group may interact with target proteins, blocking pathways essential for tumor growth.

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antimicrobial4-ChlorobenzenesulfonamideSignificant antimicrobial activity
AnticancerPyrimidine derivativesInhibition of cancer cell lines
Enzyme InhibitionAzetidine derivativesPotential inhibition of metabolic enzymes

Research Highlights

  • Antimicrobial Studies : A study found that compounds similar to the target compound exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : Research on azetidine derivatives revealed IC50 values as low as 6.2 μM against colon carcinoma cells, suggesting that modifications to the structure could enhance efficacy .
  • Enzyme Interaction : Investigations into enzyme inhibition showed that compounds with sulfonamide groups could inhibit acetylcholinesterase, indicating potential applications in treating neurological disorders.

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